molecular formula C9H9N5O3S B11068775 2-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide CAS No. 956624-59-2

2-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B11068775
CAS No.: 956624-59-2
M. Wt: 267.27 g/mol
InChI Key: NGWOGGCTMMYEEF-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that features both pyrazole and thiazole rings. These heterocyclic structures are often found in various biologically active molecules, making this compound potentially significant in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Thiazole Ring: This involves the cyclization of a thioamide with an α-haloketone.

    Amide Bond Formation: The final step involves coupling the nitropyrazole and thiazole derivatives through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Concentrated hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: 2-(4-amino-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide.

    Substitution: Various substituted pyrazole derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide may have applications in:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its heterocyclic structure.

    Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor or receptor ligand.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide would depend on its specific biological target. Generally, compounds with nitro and thiazole groups can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide is unique due to the combination of pyrazole and thiazole rings, which may confer distinct biological activities and chemical reactivity compared to other compounds.

Properties

CAS No.

956624-59-2

Molecular Formula

C9H9N5O3S

Molecular Weight

267.27 g/mol

IUPAC Name

2-(4-nitropyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C9H9N5O3S/c1-6(8(15)12-9-10-2-3-18-9)13-5-7(4-11-13)14(16)17/h2-6H,1H3,(H,10,12,15)

InChI Key

NGWOGGCTMMYEEF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC=CS1)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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